5-Methoxy-2-methyl-4-nitrobenzoic acid

Description

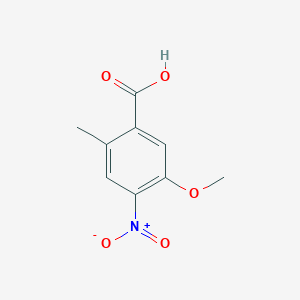

Chemical Structure and Properties 5-Methoxy-2-methyl-4-nitrobenzoic acid (CAS: 1053657-92-3) is a nitro-substituted benzoic acid derivative with the molecular formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol . Its structure features a methoxy group (-OCH₃) at the 5-position, a methyl group (-CH₃) at the 2-position, and a nitro group (-NO₂) at the 4-position of the benzoic acid backbone. Storage recommendations emphasize protection from moisture and ambient temperature conditions .

Properties

IUPAC Name |

5-methoxy-2-methyl-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-3-7(10(13)14)8(15-2)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKYHGDVUJUNOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201281740 | |

| Record name | 5-Methoxy-2-methyl-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401423-31-1 | |

| Record name | 5-Methoxy-2-methyl-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401423-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methyl-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxy-2-methyl-4-nitrobenzoic acid can be synthesized through the nitration of 5-methoxy-2-methylbenzoic acid. The nitration process involves the reaction of 5-methoxy-2-methylbenzoic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-4-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Esterification: Alcohols, acid catalysts such as sulfuric acid.

Major Products Formed

Reduction: 5-Methoxy-2-methyl-4-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Methyl 5-methoxy-2-methyl-4-nitrobenzoate.

Scientific Research Applications

5-Methoxy-2-methyl-4-nitrobenzoic acid is utilized in scientific research for its role as an intermediate in the synthesis of various compounds. Its applications include:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.

Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-2-methyl-4-nitrobenzoic acid depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the methoxy and carboxylic acid groups can engage in various chemical interactions. The compound’s molecular targets and pathways are influenced by its ability to undergo reduction, substitution, and esterification reactions, which can modify its chemical properties and biological activities .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues of 5-methoxy-2-methyl-4-nitrobenzoic acid include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 5-Methoxy-2-nitrobenzoic acid | C₈H₇NO₅ | 197.14 | 1882-69-5 | 125–130 | 5-OCH₃, 2-NO₂, no methyl group |

| 4-Methoxy-3-nitrobenzoic acid | C₈H₇NO₅ | 197.14 | 89-41-8 | 191–194 | 4-OCH₃, 3-NO₂ |

| 4,5-Dimethoxy-2-nitrobenzoic acid | C₉H₉NO₆ | 227.17 | 4998-07-6 | Not reported | 4-OCH₃, 5-OCH₃, 2-NO₂ |

| 5-Methoxy-4-methyl-2-nitrobenzoic acid | C₉H₉NO₅ | 211.17 | 857599-32-7 | Not reported | 5-OCH₃, 4-NO₂, 2-CH₃ |

Key Observations :

- Substituent Position Effects: The position of the nitro group significantly impacts reactivity and physical properties. For example, 5-methoxy-2-nitrobenzoic acid (NO₂ at 2-position) has a lower melting point (125–130°C) than 4-methoxy-3-nitrobenzoic acid (191–194°C), likely due to differences in intermolecular hydrogen bonding .

- Methyl vs.

Biological Activity

5-Methoxy-2-methyl-4-nitrobenzoic acid (C9H9NO5) is a substituted benzoic acid that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound, characterized by a methoxy group and a nitro group on its aromatic ring, is primarily utilized as a precursor for synthesizing various bioactive compounds, particularly those with antitumor properties.

- Molecular Formula : C9H9NO5

- Molecular Weight : 197.14 g/mol

- Appearance : Beige to gray or brown granules

- Solubility : Soluble in methanol

- Melting Point : 125 - 130 °C

- Predicted pKa : Approximately 2.06, indicating its acidic nature

The biological activity of this compound is largely attributed to its derivatives, which have been shown to interact with various biological targets. One significant pathway involves the inhibition of cathepsin S, an enzyme implicated in protein degradation and tumor progression. The compound's interaction with this enzyme suggests a potential role in cancer therapeutics.

Biochemical Pathways

-

Enzyme Interaction :

- Cathepsin S Inhibition : The compound has been reported to inhibit cathepsin S, which can affect tumor cell behavior and apoptosis. This inhibition is mediated through binding interactions at the enzyme's active site, preventing substrate access and subsequent catalysis.

-

Cellular Effects :

- The compound influences cell signaling pathways and gene expression related to apoptosis and cell cycle regulation. Studies indicate that it can modulate gene expression involved in these processes, leading to altered cell proliferation and survival.

Pharmacokinetics

The pharmacokinetic profile of this compound includes its solubility characteristics and stability under various conditions. It is relatively stable under standard laboratory conditions but may degrade when exposed to light or extreme pH levels. The compound's solubility in organic solvents like methanol facilitates its use in synthetic applications.

Case Studies and Experimental Data

Several studies have investigated the biological activities associated with this compound and its derivatives:

-

Antitumor Activity :

- In laboratory settings, lower doses of this compound have demonstrated therapeutic effects against tumor cells through cathepsin S inhibition.

-

Dose-Response Relationship :

- The effects of the compound vary with dosage in animal models, where lower concentrations exhibit significant antitumor activity while higher concentrations may lead to cytotoxic effects.

-

Structural Activity Relationship (SAR) :

- The design of derivatives based on this compound has been explored extensively. For example, modifications at various positions on the aromatic ring have resulted in varying degrees of inhibitory potency against target enzymes (Table 1).

| Compound | IC50 (μM) | Notes |

|---|---|---|

| Lead | 8.7 ± 0.7 | Reference compound |

| 5a | 14.8 ± 5.0 | Moderate potency |

| 5b | 29.1 ± 3.8 | Lower potency |

| 5c | 90 ± 26 | Significantly less potent |

| 24 | 0.56 ± 0.03 | Highly potent inhibitor |

*IC50 values indicate the concentration required to inhibit enzyme activity by 50% .

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing 5-Methoxy-2-methyl-4-nitrobenzoic acid, and how is purity optimized?

Answer:

The synthesis typically involves sequential functionalization of a benzoic acid precursor. A common pathway includes:

Methylation and Methoxylation: Introduce the methyl group at position 2 and methoxy at position 5 via alkylation or Friedel-Crafts reactions.

Nitration: Controlled nitration at position 4 using mixed acids (HNO₃/H₂SO₄), leveraging the directing effects of methoxy and methyl groups .

Purification: Recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .

Key Considerations:

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Use spectroscopic characterization (¹H NMR, IR) to confirm intermediate structures.

Advanced Synthesis: How can regioselectivity issues during nitration be addressed to minimize byproducts?

Answer:

Regioselectivity challenges arise due to competing electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups. Strategies include:

- Temperature Control: Lower temperatures (0–5°C) favor nitration at the para position relative to the methoxy group .

- Protecting Groups: Temporarily protect the carboxylic acid as a methyl ester to reduce deactivation, followed by hydrolysis post-nitration .

- Catalytic Optimization: Use Lewis acids like FeCl₃ to enhance electrophilic attack at the desired position.

Data Contradictions:

Conflicting reports on nitro group positioning may arise from varying solvent polarities or competing resonance effects. Validate via single-crystal X-ray diffraction (SHELX refinement) .

Basic Characterization: What analytical techniques are essential for confirming the structure of this compound?

Answer:

- Spectroscopy:

- Chromatography: HPLC retention time comparison with standards (C18 column, 1.0 mL/min flow rate) .

Advanced Crystallography: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

Single-crystal X-ray diffraction with SHELXL refinement provides:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.